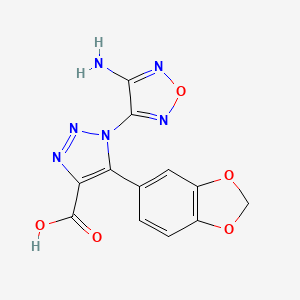![molecular formula C14H22ClN3S B4726389 N-(3-chlorophenyl)-N'-[3-(diethylamino)propyl]thiourea](/img/structure/B4726389.png)
N-(3-chlorophenyl)-N'-[3-(diethylamino)propyl]thiourea
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-[3-(diethylamino)propyl]thiourea, also known as CAPT, is a chemical compound that has been studied extensively in the field of pharmacology. CAPT is a thiourea derivative that has been synthesized for its potential use as a pharmacological agent due to its unique properties.
Wirkmechanismus
N-(3-chlorophenyl)-N'-[3-(diethylamino)propyl]thiourea exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the ability to inhibit the activity of enzymes involved in cellular processes. It has also been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N'-[3-(diethylamino)propyl]thiourea has several advantages as a pharmacological agent, including its ability to inhibit the activity of enzymes involved in cellular processes. However, there are also several limitations to its use in lab experiments. For example, this compound has a short half-life, which can make it difficult to study its effects over a prolonged period of time. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chlorophenyl)-N'-[3-(diethylamino)propyl]thiourea. One potential area of research is the development of more stable derivatives of this compound that can be used in pharmacological applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its potential use as a pharmacological agent. Its unique properties, including its ability to inhibit the activity of enzymes involved in cellular processes, have made it an attractive target for research. While there are limitations to its use in lab experiments, there are also several future directions for the study of this compound, including the development of more stable derivatives and further research into its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-[3-(diethylamino)propyl]thiourea has been studied extensively for its potential use as a pharmacological agent. It has been shown to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects. This compound has also been studied as a potential treatment for Parkinson's disease, due to its ability to inhibit the formation of alpha-synuclein aggregates.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(diethylamino)propyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3S/c1-3-18(4-2)10-6-9-16-14(19)17-13-8-5-7-12(15)11-13/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRZUNCMIKOWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=S)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B4726310.png)
![2,4,6-trimethyl-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4726312.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}benzoate](/img/structure/B4726317.png)
![1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4726325.png)

![3-{[5-(4-nitrophenyl)-2-furyl]methylene}-5-phenyl-2(3H)-furanone](/img/structure/B4726337.png)
![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitrobenzamide](/img/structure/B4726344.png)
![N-{2-[(2-chlorobenzoyl)amino]ethyl}-2-furamide](/img/structure/B4726346.png)

![N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4726367.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B4726378.png)
![2,3-dichloro-N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B4726394.png)

![ethyl 4-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxobutanoate](/img/structure/B4726413.png)